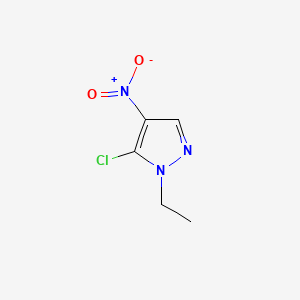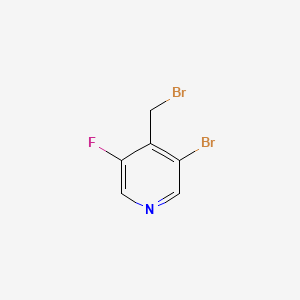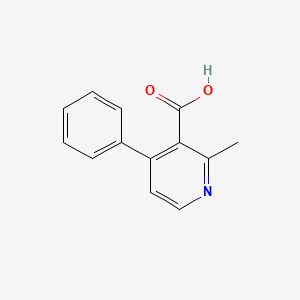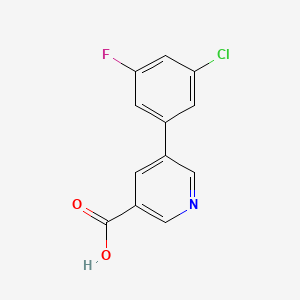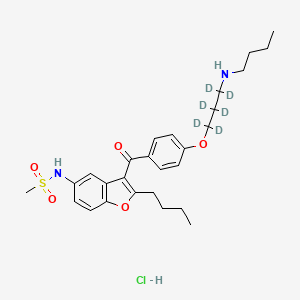
Desbutyl-Dronedarone-d6-Hydrochlorid
Übersicht
Beschreibung
Desbutyl Dronedarone-d6 Hydrochloride is a deuterated form of Desbutyl Dronedarone Hydrochloride . It is a metabolite of Dronedarone, a medication used for the treatment of cardiac arrhythmias . The molecular formula of Desbutyl Dronedarone-d6 Hydrochloride is C27H30D6N2O5S.HCl .
Synthesis Analysis
Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, can be synthesized via Friedel–Craft acylation of 2- (-2-butyl-1-benzofuran-5-yl)-1 H -isoindole-1,3 (2 H )dione with 4- (3-chloropropoxy) benzoic acid . This synthesis method uses Eaton’s reagent instead of hazardous and toxic metal halide catalysts like AlCl3 or SnCl4 .Molecular Structure Analysis
The molecular structure of Desbutyl Dronedarone-d6 Hydrochloride is characterized by its molecular formula, C27H37ClN2O5S . The exact mass is 542.2488316 g/mol .Chemical Reactions Analysis
The cytotoxicity of Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, is decreased in cells overexpressing CYP3A4, CYP3A5, or CYP2D6, indicating that the parent Dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells . In contrast, cytotoxicity is increased in CYP1A1-overexpressing cells .Physical And Chemical Properties Analysis
Desbutyl Dronedarone-d6 Hydrochloride has a molecular weight of 543.1 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 15 .Wissenschaftliche Forschungsanwendungen
Herz-Kreislauf-Systemforschung
Desbutyl-Dronedarone-d6-Hydrochlorid ist ein aktiver Metabolit des Antiarrhythmika Dronedarone . Es wird in der Herz-Kreislauf-Systemforschung eingesetzt, insbesondere bei der Untersuchung von Herzrhythmusstörungen .
Endokrinologie & Stoffwechsel
Diese Verbindung hemmt die Bindung von 3,3',5-Triiod-L-Thyronin (T3) an die Schilddrüsenhormonrezeptoren TRα 1 und TRβ 1 . Dies macht es nützlich in der Forschung in der Endokrinologie und im Stoffwechsel, insbesondere bei der Untersuchung von Schilddrüsenhormonen .
Cytochrom-P450-Pfade
This compound wird aus Dronedarone durch Cytochrom-P450s (CYPs) und Monoaminoxidase (MAO) in menschlichen Hepatozytenpräparationen gebildet . Es wird daher in der Forschung im Zusammenhang mit Cytochrom-P450-Pfaden verwendet .
Toxikologie & Xenobiotika-Stoffwechsel
Aufgrund seiner Bildung durch CYPs und MAO ist diese Verbindung auch im Bereich der Toxikologie und des Xenobiotika-Stoffwechsels relevant .
Mitochondriale Biologie
Es wurde festgestellt, dass this compound die intrazellulären ATP-Spiegel in H9c2-Rattenkardiomyozyten senkt . Es hemmt auch die Aktivität des mitochondrialen Komplexes I, auch bekannt als NADH-Dehydrogenase, und des mitochondrialen Komplexes II, auch bekannt als Succinat-Dehydrogenase, in isolierten Rattenherzen . Dies macht es wertvoll in der Forschung im Zusammenhang mit mitochondrialer Biologie und Dysfunktion
Wirkmechanismus
Target of Action
Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .
Mode of Action
The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .
Biochemical Pathways
Desbutyl Dronedarone-d6 Hydrochloride affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .
Pharmacokinetics
The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .
Result of Action
The action of Desbutyl Dronedarone-d6 Hydrochloride results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .
Safety and Hazards
Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, has been associated with liver injury . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .
Biochemische Analyse
Biochemical Properties
Desbutyl Dronedarone-d6 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450s (CYPs), specifically CYP3A4, 3A5, and 2D6 . Other CYPs such as CYP3A7, 2E1, 2C19, 2C18, 1A1, and 2B6 also metabolize Desbutyl Dronedarone-d6 Hydrochloride, but to a lesser extent .
Cellular Effects
Desbutyl Dronedarone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been found to cause cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner in HepG2 cells .
Molecular Mechanism
The mechanism of action of Desbutyl Dronedarone-d6 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized by CYP3A4, 3A5, and 2D6, which are the major enzymes that metabolize dronedarone . The parent dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells .
Metabolic Pathways
Desbutyl Dronedarone-d6 Hydrochloride is involved in various metabolic pathways. It is metabolized by the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The metabolite N-desbutyl dronedarone retains 1/10 to 1/3 of the pharmacological activity of the parent compound .
Eigenschaften
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747515 | |
| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346598-70-6 | |
| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



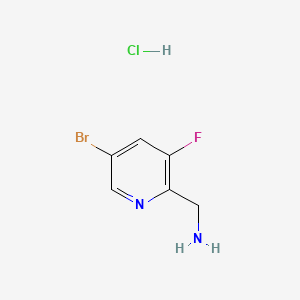

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B571887.png)
![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)
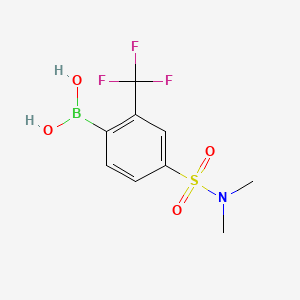
![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)



![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
